molecular formula C10H12BrN B14646485 p-Bromobenzylidene-propyl-amine CAS No. 54979-13-4

p-Bromobenzylidene-propyl-amine

Cat. No.: B14646485
CAS No.: 54979-13-4
M. Wt: 226.11 g/mol
InChI Key: DAKVGMUXIVYXHK-UHFFFAOYSA-N
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Description

p-Bromobenzylidene-propyl-amine: is an organic compound with the molecular formula C₁₀H₁₂BrN. It is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a propyl-amine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Bromobenzylidene-propyl-amine typically involves the bromination of benzylic compounds followed by the introduction of the propyl-amine group. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) to brominate the benzylic position. The resulting brominated intermediate is then reacted with propyl-amine under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Chemistry: p-Bromobenzylidene-propyl-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential biological activities, including antitumor and antimicrobial properties . These compounds are studied for their ability to interact with biological targets and pathways.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties .

Mechanism of Action

The mechanism of action of p-Bromobenzylidene-propyl-amine involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Comparison with Similar Compounds

    p-Chlorobenzylidene-propyl-amine: Similar structure but with a chlorine atom instead of bromine.

    p-Fluorobenzylidene-propyl-amine: Contains a fluorine atom

Properties

CAS No.

54979-13-4

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

1-(4-bromophenyl)-N-propylmethanimine

InChI

InChI=1S/C10H12BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,8H,2,7H2,1H3

InChI Key

DAKVGMUXIVYXHK-UHFFFAOYSA-N

Canonical SMILES

CCCN=CC1=CC=C(C=C1)Br

Origin of Product

United States

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